

5-Amino-2-fluorophenol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Amino-2-fluorophenol

Cat. No.: B189856

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molecular structure, properties, synthesis, and analytical characterization of **5-Amino-2-fluorophenol** (CAS No: 100367-48-4). This compound is a valuable building block in medicinal chemistry and organic synthesis, meriting a detailed examination of its chemical and physical characteristics.

Molecular Structure and Properties

5-Amino-2-fluorophenol is a substituted aromatic compound with the chemical formula C₆H₆FNO.^[1]^[2] Its structure features a phenol ring substituted with an amino group and a fluorine atom.

Molecular Weight: 127.12 g/mol ^[1]^[3]

The presence of the electronegative fluorine atom, along with the amino and hydroxyl groups, significantly influences the molecule's reactivity and physical properties.

Physicochemical Data

The following table summarizes the key physicochemical properties of **5-Amino-2-fluorophenol**.

Property	Value	Source
Molecular Formula	C ₆ H ₆ FNO	[1] [2]
Molecular Weight	127.12 g/mol	[1] [3]
CAS Number	100367-48-4	[1] [3]
Melting Point	156-158 °C	
Boiling Point (Predicted)	255.3 ± 20.0 °C	[4]
Physical State	Solid	
IUPAC Name	5-amino-2-fluorophenol	[1]
Synonyms	4-Fluoro-3-hydroxyaniline	[1]

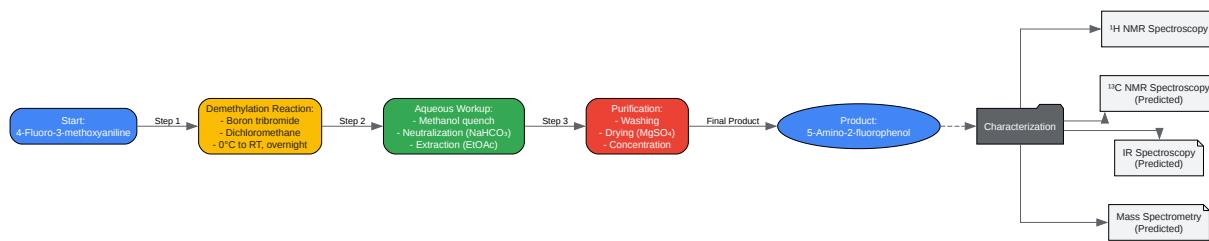
Synthesis of 5-Amino-2-fluorophenol

A common synthetic route to **5-Amino-2-fluorophenol** involves the demethylation of 4-Fluoro-3-methoxyaniline.[\[5\]](#)

Experimental Protocol

Materials:

- 4-Fluoro-3-methoxyaniline
- Dichloromethane (DCM)
- Boron tribromide (1.0 M solution in DCM)
- Methanol
- Saturated sodium bicarbonate solution
- Ethyl acetate
- Saturated brine


- Anhydrous magnesium sulfate

Procedure:

- Dissolve 4-Fluoro-3-methoxyaniline (2.0 g, 14.2 mmol) in dichloromethane (20 mL) in a flask and cool the solution to 0 °C.[5]
- Slowly add a 1.0 M solution of boron tribromide in dichloromethane (40 mL) dropwise to the cooled solution.[5]
- Stir the reaction mixture at 0 °C, then allow it to warm to room temperature and continue stirring overnight.[5]
- Upon completion of the reaction, quench the reaction by the addition of methanol.[5]
- Remove the solvent under reduced pressure.[5]
- Add water to the residue and adjust the pH to neutral with a saturated sodium bicarbonate solution.[5]
- Extract the aqueous layer with ethyl acetate.[5]
- Wash the combined organic phases with saturated brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield **5-Amino-2-fluorophenol** as a white solid.[5]

Yield: 1.3 g (73%)[5]

The following diagram illustrates the workflow for the synthesis and subsequent characterization of **5-Amino-2-fluorophenol**.

[Click to download full resolution via product page](#)

Synthesis and Characterization Workflow

Spectroscopic Data

^1H NMR Spectroscopy

The synthesized **5-Amino-2-fluorophenol** can be characterized by ^1H NMR spectroscopy. The reported chemical shifts are as follows:

Proton	Chemical Shift (δ , ppm)	Multiplicity	Solvent
-OH	9.26	s	DMSO-d ₆
Ar-H	6.81	dd	DMSO-d ₆
Ar-H	6.34	dd	DMSO-d ₆
Ar-H	6.04	dd	DMSO-d ₆
-NH ₂	4.63	br	DMSO-d ₆

Source:[5]

¹³C NMR, IR, and Mass Spectrometry Data

As of the date of this guide, detailed experimental ¹³C NMR, IR, and mass spectrometry data for **5-Amino-2-fluorophenol** are not readily available in the searched literature. This section will be updated as new experimental findings are published.

Safety and Handling

5-Amino-2-fluorophenol is associated with the following hazard statements:

- H315: Causes skin irritation.[3]
- H319: Causes serious eye irritation.[3]
- H335: May cause respiratory irritation.[3]

GHS Pictogram: GHS07 (Exclamation mark)[3]

Precautionary Statements:

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]
- P271: Use only outdoors or in a well-ventilated area.[3]
- P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

It is imperative to handle this compound in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Applications in Research and Development

5-Amino-2-fluorophenol serves as a key synthetic building block in the development of various pharmaceutical and agrochemical compounds.[5][6] The presence of three reactive sites—the hydroxyl group, the amino group, and the aromatic ring activated by these groups—allows for a wide range of chemical modifications. Its application is particularly noted in the synthesis of heterocyclic compounds and as an intermediate in the preparation of more complex molecules for drug discovery programs.[6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Amino-2-fluorophenol | C6H6FNO | CID 22641413 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - 5-amino-2-fluorophenol (C6H6FNO) [pubchemlite.lcsb.uni.lu]
- 3. 5-Amino-2-fluorophenol | 100367-48-4 [sigmaaldrich.com]
- 4. hoffmanchemicals.com [hoffmanchemicals.com]
- 5. 5-Amino-2-fluorophenol CAS#: 100367-48-4 [m.chemicalbook.com]
- 6. chemimpex.com [chemimpex.com]
- To cite this document: BenchChem. [5-Amino-2-fluorophenol: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b189856#5-amino-2-fluorophenol-molecular-structure-and-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com